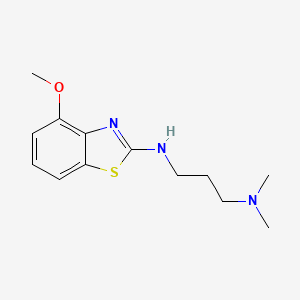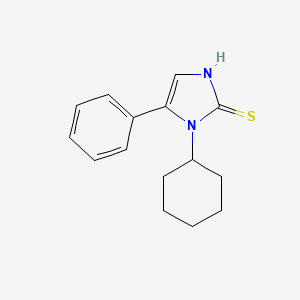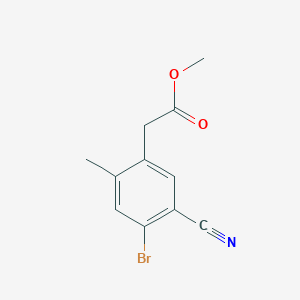amine CAS No. 1880301-38-1](/img/structure/B1416000.png)
[2-(3-Bromophenyl)ethyl](cyclobutylmethyl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Effects and Mechanisms
- GPR119 Agonist Activity : The compound 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, similar in structure to the queried compound, was found to act as a GPR119 agonist, showing potential in improving glucose tolerance following oral administration and exhibiting favorable pharmacokinetic profiles in rats (Negoro et al., 2012).
Cardiovascular Activity
- Cardiovascular Actions of Related Compounds : Compounds similar in structure, such as 1-(3-aminophenyl)-2-aminoethanol and its analogs, demonstrated effective pressor (blood pressure-increasing) activity. The study noted that primary amine variants of the compound were most potent, and this activity was diminished by alkyl substitution (Lands, 1952).
Analgesic Potential
- Antinociceptive Activities : Enaminone compounds structurally related to the queried compound, like methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate (E139), showed antinociceptive activity in formalin and hot plate tests in mice, indicating potential analgesic properties. The study also highlighted the role of GABA receptors in mediating these effects (Masocha, Kombian, & Edafiogho, 2016).
CNS Activity and Potential Applications
- CNS Activity and SAR of N-substituted Derivatives : A series of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and their cyclization products were evaluated for antinociceptive and serotoninergic activity. The study emphasized the compounds' effects on spontaneous locomotor activity, body temperature, and CNS activity, suggesting potential applications in pain management and mood disorders (Szacon et al., 2015).
Chemotherapeutic Potential
- Anticonvulsant Activity of Schiff Bases : Schiff bases of N-methyl and N-acetyl isatin derivatives, structurally related to the queried compound, were synthesized and exhibited significant anticonvulsant activities, with some showing better activity than standard anticonvulsant drugs. This indicates potential applications in the development of new anticonvulsants (Verma, Pandeya, Singh, & Stables, 2004).
Other Pharmacological Studies
- Adrenergic Receptor Studies : Studies on the noradrenaline alpha-receptor involved compounds structurally related to the queried compound, suggesting its potential utility in adrenergic receptor-related research and drug development (Moran, May, Kimelberg, & Triggle, 1967).
The above studies showcase a range of pharmacological effects and mechanisms of compounds structurally related to 2-(3-Bromophenyl)ethylamine, indicating its potential utility in various therapeutic and research applications, excluding direct drug use, dosage, and side effects.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-N-(cyclobutylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-13-6-2-3-11(9-13)7-8-15-10-12-4-1-5-12/h2-3,6,9,12,15H,1,4-5,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRAWWXCMLHLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNCCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenyl)ethyl](cyclobutylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid](/img/structure/B1415921.png)
![4-(4-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415922.png)

![Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1415925.png)
![6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile](/img/structure/B1415932.png)






